
1,1,2-Trichloroethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichloroethyl thiocyanate: is an organochlorine compound with a thiocyanate functional group. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in organic synthesis and as an intermediate in the production of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloroethyl thiocyanate can be synthesized through the reaction of 1,1,2-trichloroethane with thiocyanate salts. The reaction typically involves the use of a solvent such as acetone or ethanol and is carried out under reflux conditions. The reaction is as follows: [ \text{CH}_2\text{ClCHCl}_2 + \text{KSCN} \rightarrow \text{CH}_2\text{ClCHClSCN} + \text{KCl} ]
Industrial Production Methods: Industrial production of this compound involves the chlorination of ethylene to produce 1,1,2-trichloroethane, followed by the reaction with thiocyanate salts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2-Trichloroethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted thiocyanates or isothiocyanates.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Formation of thiols or disulfides.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloroethyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1,1,2-trichloroethyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound can also participate in redox reactions, where it can be oxidized or reduced, affecting its reactivity and the formation of different products.
Molecular Targets and Pathways:
Nucleophilic Substitution: The thiocyanate group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Redox Reactions: The compound can be involved in electron transfer processes, leading to the formation of oxidized or reduced products.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloroethane: A related compound used as a solvent and intermediate in chemical synthesis.
Trichloroethylene: Another chlorinated solvent with similar industrial applications but different reactivity.
1,1,1-Trichloroethane: An isomer with different physical and chemical properties, used primarily as a solvent.
Uniqueness: 1,1,2-Trichloroethyl thiocyanate is unique due to its thiocyanate functional group, which imparts distinct reactivity compared to other chlorinated compounds. This makes it valuable in specific synthetic applications where the thiocyanate group is required.
Eigenschaften
CAS-Nummer |
62737-82-0 |
|---|---|
Molekularformel |
C3H2Cl3NS |
Molekulargewicht |
190.5 g/mol |
IUPAC-Name |
1,1,2-trichloroethyl thiocyanate |
InChI |
InChI=1S/C3H2Cl3NS/c4-1-3(5,6)8-2-7/h1H2 |
InChI-Schlüssel |
RTPHHJIASGAYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(SC#N)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
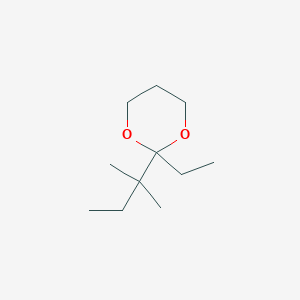
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
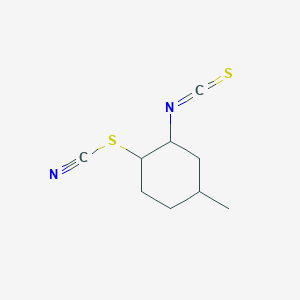
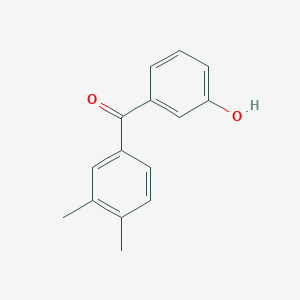
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
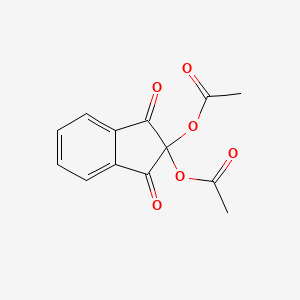
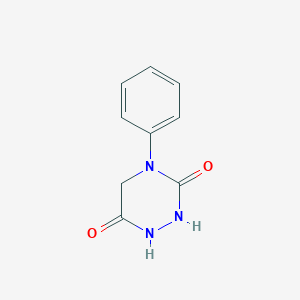
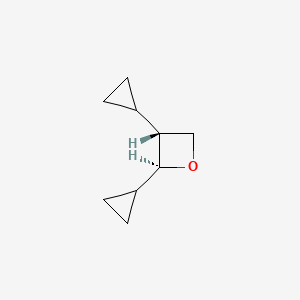
methanone](/img/structure/B14516511.png)

